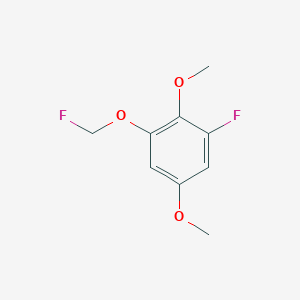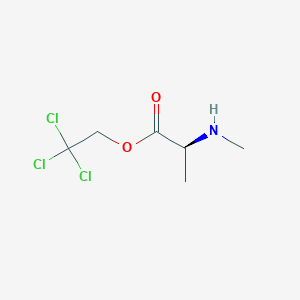
6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine is a complex organic compound that features both pyrimidine and indazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an amino group is introduced into the pyrimidine ring. This can be achieved using adamantylalkylamines under Pd(0) catalysis . Another method involves the use of substituted benzamidines and 2-benzylidenemalononitriles to form pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as K₂S₂O₈.
Reduction: Common reducing agents like NaBH₄ can be used.
Substitution: Nucleophilic substitution reactions are common, especially for introducing amino groups.
Common Reagents and Conditions
Oxidation: K₂S₂O₈ in DMSO.
Reduction: NaBH₄ in methanol.
Substitution: Pd(0) catalysis with adamantylalkylamines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolines, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Applications De Recherche Scientifique
6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: Could be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action for 6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine involves its interaction with molecular targets such as kinases. The compound can inhibit the activity of these enzymes, thereby affecting various cellular pathways. This inhibition is often achieved through binding to the active site of the enzyme, preventing substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(6-Aminopyrimidin-4-yl)amino]benzenesulfonamide: Shares the aminopyrimidine moiety but differs in the attached functional groups.
Pyrimido[4,5-d]pyrimidines: These compounds also contain fused pyrimidine rings and exhibit similar biological activities.
Uniqueness
6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine is unique due to its specific combination of pyrimidine and indazole rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C11H10N6 |
|---|---|
Poids moléculaire |
226.24 g/mol |
Nom IUPAC |
6-(6-aminopyrimidin-4-yl)-1H-indazol-3-amine |
InChI |
InChI=1S/C11H10N6/c12-10-4-8(14-5-15-10)6-1-2-7-9(3-6)16-17-11(7)13/h1-5H,(H2,12,14,15)(H3,13,16,17) |
Clé InChI |
HPFOWDZQVBUEJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C3=CC(=NC=N3)N)NN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B14053387.png)












